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Compound of Interest

Compound Name:
N-(3-Aminophenyl)-4-

methoxybenzamide

CAS No.: 41378-23-8

Cat. No.: B1341151

Get Quote

Executive Summary & Chemical Identity
N-(3-Aminophenyl)-4-methoxybenzamide (CAS: 41378-23-8) is a privileged benzamide

scaffold often utilized in medicinal chemistry as a fragment for kinase inhibitors or as a

structural control in Histone Deacetylase (HDAC) research.

Unlike its ortho-substituted isomers (e.g., Tacedinaline), which act as potent Zinc-Binding

Groups (ZBGs) for HDAC inhibition, the meta-amino geometry of this compound significantly

alters its pharmacological profile. This guide evaluates its utility as a selectivity probe, detailing

its primary cross-reactivity risks with HDAC isoforms, kinases, and serine hydrolases.

Chemical Structure & Key Pharmacophores[1]
Core Scaffold:

-phenylbenzamide.

Key Substituents:
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4-Methoxy group: Electron-donating, increases lipophilicity and potential metabolic liability

(O-demethylation).

3-Amino group (Meta): The critical differentiator. Unlike the ortho-amino group found in

Class I HDAC inhibitors, the meta-position prevents bidentate chelation of the catalytic

Zinc (

) ion.

Comparative Analysis: Target Selectivity Profile
The primary utility of N-(3-Aminophenyl)-4-methoxybenzamide in a research setting is often

as a negative control or inactive analog to validate the mechanism of action of benzamide

drugs.

Table 1: Structural & Functional Comparison with Active
Alternatives

Feature
Topic Compound

(Meta-Isomer)
Tacedinaline (CI-

994) (Ortho-Isomer)
Entinostat (MS-275)

(Ortho-Isomer)

Structure
N-(3-aminophenyl)-4-

methoxybenzamide

4-Acetylamino-N-(2-

aminophenyl)benzami

de

Pyridin-3-yl...N-(2-

aminophenyl)benzami

de

Primary Target Inactive / Weak Binder HDAC 1, 2, 3 (Class I) HDAC 1, 3 (Class I)

Mechanism
Steric clash; fails to

chelate Zn²⁺

Bidentate Zn²⁺

chelation

Bidentate Zn²⁺

chelation

IC50 (HDAC1)
> 50 µM

(Predicted/SAR)
~0.9 µM ~0.2 µM

Cross-Reactivity
Serine Proteases,

Kinase Linkers
HDAC 8 (Weak) HDAC 8 (Weak)

Application
Negative Control,

Linker Fragment

Clinical Candidate

(Oncology)

Clinical Candidate

(Oncology)

Mechanism of Selectivity (The "Isomer Effect")
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The cross-reactivity profile of benzamides is dictated by the "Ortho-Amino Effect."

Ortho-Isomers: The internal hydrogen bond between the amide NH and the ortho-amine

stabilizes a conformation that fits the HDAC active site, allowing the amine to coordinate the

Zinc ion.

Meta-Isomers (Topic): The 3-amino group points away from the Zinc binding pocket when the

amide is bound. Consequently, N-(3-Aminophenyl)-4-methoxybenzamide exhibits

negligible cross-reactivity with Class I HDACs, making it an excellent tool to prove that a

biological effect is strictly HDAC-dependent (if the ortho-compound works and this meta-

compound does not).

Cross-Reactivity Risks & Off-Target Profiling
While "clean" against HDACs, this scaffold is not inert. Researchers must screen for the

following cross-reactivities:

A. Kinase "Linker" Binding (Type II Inhibitors)
The

-phenylbenzamide motif mimics the "linker" region of Type II kinase inhibitors (e.g., Imatinib).

Risk: The compound may bind to the ATP-binding pocket of kinases in the DFG-out

conformation (inactive state), particularly Bcr-Abl, PDGFR, or c-Kit.

Observation: High concentrations (>10 µM) may show weak inhibition of tyrosine kinases.

B. Serine Hydrolase Activity
The benzamide carbonyl is susceptible to nucleophilic attack by the catalytic serine of

hydrolases/proteases.

Risk: Covalent modification or competitive inhibition of Serine Proteases (e.g., Trypsin-like

proteases).

C. Tubulin Polymerization
4-Methoxy-substituted benzamides structurally resemble the colchicine binding site ligands.
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Risk: Interference with microtubule dynamics.

Experimental Protocols for Validation
To rigorously define the cross-reactivity of N-(3-Aminophenyl)-4-methoxybenzamide in your

specific assay system, follow these self-validating protocols.

Protocol A: HDAC Selectivity Validation (Fluorometric
Assay)
Objective: Confirm lack of inhibition against HDAC1/2/3 compared to Tacedinaline.

Reagents:

Enzyme: Recombinant Human HDAC1 (purified).

Substrate: Fluorogenic peptide Boc-Lys(Ac)-AMC (50 µM final).

Reference: Tacedinaline (Positive Control).

Test Compound: N-(3-Aminophenyl)-4-methoxybenzamide.[1]

Workflow:

Prepare 10-point dose-response curves (1 nM to 100 µM) in DMSO.

Incubate enzyme + compound for 30 mins at 37°C in Assay Buffer (25 mM Tris-HCl, pH

8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

Add Substrate and incubate for 30 mins.

Add Developer Solution (Trypsin/TSA) to release AMC fluorophore.

Read Fluorescence (Ex 360 nm / Em 460 nm).

Validation Criteria:

Pass: Test Compound IC50 > 50 µM.
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Fail (Cross-reactive): Test Compound IC50 < 10 µM (Indicates contamination or

unexpected binding mode).

Protocol B: Kinase Cross-Reactivity Screen (Binding
Assay)
Objective: Assess off-target binding to the "Linker" pocket of Tyrosine Kinases.

Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen).

Panel: Select representative Type II targets: ABL1, DDR1, KIT, PDGFRB.

Concentration: Screen at single-point 10 µM.

Data Interpretation:

< 35% Inhibition: Considered "Clean" (Non-cross-reactive).

> 50% Inhibition: Significant Cross-reactivity. Perform Kd determination.

Visualizing the Selectivity Logic
The following diagram illustrates the decision tree for evaluating the cross-reactivity of this

benzamide derivative.
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Figure 1: Evaluation workflow for determining the selectivity profile of benzamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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